3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine
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Overview
Description
3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine is a complex organic compound featuring a pyridine ring substituted with chlorine, sulfur, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method starts with the chlorination of 3-pyridinemethanol to introduce the 6-chloro group. This is followed by the formation of a thioether linkage through the reaction with a suitable thiol compound. The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the thioether linkage can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder in acidic conditions.
Substitution: The chlorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Iron powder, sodium borohydride.
Nucleophiles: Amines, alkoxides.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the thioether linkage.
Amines: Resulting from the reduction of nitro groups.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and thioether groups on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. The presence of the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising lead in drug discovery.
Industry
Industrially, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties allow for the creation of products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the thioether linkage may participate in redox reactions. The chlorine atoms can influence the compound’s reactivity and stability, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the thioether linkage and additional chlorine substitution.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a fluorine atom instead of the thioether linkage.
6-Chloro-3-pyridinemethanol: Precursor in the synthesis of the target compound.
Uniqueness
3-Chloro-2-{[(6-chloro-3-pyridinyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine is unique due to the combination of its substituents, which confer distinct chemical and biological properties
This detailed overview highlights the significance of this compound in various scientific and industrial contexts
Properties
IUPAC Name |
3-chloro-2-[(6-chloropyridin-3-yl)methylsulfanyl]-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N2S/c13-9-3-8(12(15,16)17)5-19-11(9)20-6-7-1-2-10(14)18-4-7/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYAQKSSNRAWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CSC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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